molecular formula C20H21N3O2 B11343966 1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-phenoxyethanone

1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-phenoxyethanone

Cat. No.: B11343966
M. Wt: 335.4 g/mol
InChI Key: RDMVUHOCFLQLTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-PHENOXYETHAN-1-ONE is a complex organic compound that features a benzimidazole moiety fused to a piperidine ring, connected to a phenoxyethanone structure

Preparation Methods

The synthesis of 1-[3-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-PHENOXYETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Piperidine ring formation: The benzimidazole derivative is then reacted with piperidine under suitable conditions to form the piperidine ring.

    Phenoxyethanone attachment: Finally, the piperidine-benzimidazole intermediate is coupled with phenoxyethanone using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Chemical Reactions Analysis

1-[3-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-PHENOXYETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Scientific Research Applications

1-[3-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-PHENOXYETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Material Science: It is explored for its potential use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[3-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-PHENOXYETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-[3-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-PHENOXYETHAN-1-ONE can be compared with other benzimidazole derivatives and piperidine-containing compounds:

    Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and are used for their anti-ulcer and anti-parasitic properties, respectively.

    Piperidine-Containing Compounds: Compounds such as risperidone and piperine contain the piperidine ring and are known for their antipsychotic and bioenhancing properties, respectively.

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-phenoxyethanone

InChI

InChI=1S/C20H21N3O2/c24-19(14-25-16-8-2-1-3-9-16)23-12-6-7-15(13-23)20-21-17-10-4-5-11-18(17)22-20/h1-5,8-11,15H,6-7,12-14H2,(H,21,22)

InChI Key

RDMVUHOCFLQLTB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)COC2=CC=CC=C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.